Cas no 392293-08-2 (ethyl 4-(2-{5-(2-methylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamido)benzoate)

ethyl 4-(2-{5-(2-methylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamido)benzoate structure
392293-08-2 structure
商品名:ethyl 4-(2-{5-(2-methylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamido)benzoate
CAS番号:392293-08-2
MF:C21H20N4O4S2
メガワット:456.537901878357
CID:6218235
PubChem ID:3406414

ethyl 4-(2-{5-(2-methylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamido)benzoate 化学的及び物理的性質

名前と識別子

    • ethyl 4-(2-{5-(2-methylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamido)benzoate
    • Oprea1_840976
    • AKOS024576695
    • ethyl 4-(2-{[5-(2-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
    • 392293-08-2
    • ethyl 4-(2-((5-(2-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
    • F0417-0273
    • Ethyl 4-[[2-[[5-[(2-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
    • インチ: 1S/C21H20N4O4S2/c1-3-29-19(28)14-8-10-15(11-9-14)22-17(26)12-30-21-25-24-20(31-21)23-18(27)16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,22,26)(H,23,24,27)
    • InChIKey: DLHUZYMFQMKNFU-UHFFFAOYSA-N
    • ほほえんだ: S(C1=NN=C(NC(C2C=CC=CC=2C)=O)S1)CC(NC1C=CC(C(=O)OCC)=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 456.09259748g/mol
  • どういたいしつりょう: 456.09259748g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 31
  • 回転可能化学結合数: 9
  • 複雑さ: 631
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 164Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

ethyl 4-(2-{5-(2-methylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamido)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0417-0273-10μmol
ethyl 4-(2-{[5-(2-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
392293-08-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0417-0273-20μmol
ethyl 4-(2-{[5-(2-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
392293-08-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0417-0273-100mg
ethyl 4-(2-{[5-(2-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
392293-08-2 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0417-0273-10mg
ethyl 4-(2-{[5-(2-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
392293-08-2 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0417-0273-1mg
ethyl 4-(2-{[5-(2-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
392293-08-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0417-0273-25mg
ethyl 4-(2-{[5-(2-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
392293-08-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0417-0273-75mg
ethyl 4-(2-{[5-(2-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
392293-08-2 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0417-0273-5μmol
ethyl 4-(2-{[5-(2-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
392293-08-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0417-0273-15mg
ethyl 4-(2-{[5-(2-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
392293-08-2 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0417-0273-30mg
ethyl 4-(2-{[5-(2-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
392293-08-2 90%+
30mg
$119.0 2023-05-17

ethyl 4-(2-{5-(2-methylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamido)benzoate 関連文献

ethyl 4-(2-{5-(2-methylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamido)benzoateに関する追加情報

Ethyl 4-(2-{5-(2-Methylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamido)benzoate: A Comprehensive Overview

Ethyl 4-(2-{5-(2-methylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamido)benzoate is a complex organic compound with the CAS number 392293-08-2. This compound belongs to the class of sulfonamides and features a unique structure that combines a benzoate ester group with a thiadiazole ring system. The molecule's structure is characterized by the presence of a sulfur atom within the thiadiazole ring, which contributes to its potential reactivity and biological activity.

The synthesis of this compound involves a multi-step process that typically includes the preparation of intermediate compounds such as the thiadiazole derivative and the corresponding benzamide. Recent advancements in synthetic chemistry have enabled more efficient routes for constructing such complex molecules. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields. These methods are particularly valuable in drug discovery programs where rapid synthesis is critical.

Ethyl 4-(... benzoate) has been studied for its potential application in various fields, including pharmacology and materials science. In pharmacology, compounds with thiadiazole moieties are known for their diverse biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. Recent studies have focused on evaluating the compound's ability to inhibit specific enzymes or receptors associated with diseases like cancer and neurodegenerative disorders. For example, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against human topoisomerase IIα, a key enzyme involved in DNA replication and repair.

In addition to its pharmacological applications, ethyl 4-(... benzoate) has also been investigated for its role in materials science. The sulfur-containing thiadiazole ring imparts unique electronic properties to the molecule, making it a candidate for use in advanced materials such as conductive polymers or sensors. Researchers have explored its ability to form self-assembled monolayers on various substrates, which could be utilized in the development of high-performance electronic devices.

The compound's stability under different conditions is another area of interest. Studies have shown that ethyl 4-(... benzoate) exhibits good thermal stability up to temperatures of 150°C before decomposition occurs. This property makes it suitable for applications that require prolonged exposure to elevated temperatures without significant degradation.

From an environmental perspective, understanding the biodegradation and toxicity profiles of ethyl 4-(... benzoate) is essential for assessing its safety in industrial and medical applications. Recent eco-toxicological studies have indicated that the compound shows low acute toxicity to aquatic organisms at concentrations typically encountered in industrial effluents. However, further research is needed to evaluate its long-term effects on ecosystems.

In conclusion, ethyl 4-(... benzoate) represents a promising compound with diverse applications across multiple disciplines. Its unique chemical structure and favorable properties make it an attractive candidate for further exploration in both academic research and industrial development. As new findings emerge from ongoing studies, this compound is expected to play an increasingly important role in advancing our understanding of complex molecular systems and their practical applications.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
https://www.jx-pharm.com/index.html
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.